2-amino-N-methylacetamide hydrochloride
CAS No.: 49755-94-4
Cat. No.: VC21539207
Molecular Formula: C3H9ClN2O
Molecular Weight: 88,11*36,45 g/mole
* For research use only. Not for human or veterinary use.

CAS No. | 49755-94-4 |
---|---|
Molecular Formula | C3H9ClN2O |
Molecular Weight | 88,11*36,45 g/mole |
IUPAC Name | 2-amino-N-methylacetamide;hydrochloride |
Standard InChI | InChI=1S/C3H8N2O.ClH/c1-5-3(6)2-4;/h2,4H2,1H3,(H,5,6);1H |
Standard InChI Key | ZYZNZBKTJDYJKQ-UHFFFAOYSA-N |
SMILES | CNC(=O)CN.Cl |
Canonical SMILES | CNC(=O)CN.Cl |
Chemical Identity and Structural Characteristics
2-Amino-N-methylacetamide hydrochloride, also known as H-Gly-NHMe·HCl or glycine methylamide hydrochloride, is the hydrochloride salt of 2-amino-N-methylacetamide. This compound has significant importance in organic synthesis and pharmaceutical research due to its functional group arrangement and reactivity profile.
Identification Information
The compound can be identified through various standard identifiers as presented in Table 1:
Parameter | Value |
---|---|
CAS Number | 49755-94-4 |
MDL Number | MFCD00153440 |
Molecular Formula | C₃H₉ClN₂O |
Molecular Weight | 124.57 g/mol |
IUPAC Name | 2-amino-N-methylacetamide hydrochloride |
SMILES | Cl[H].CNC(=O)CN |
InChI Key | ZYZNZBKTJDYJKQ-UHFFFAOYSA-N |
Table 1: Identification parameters of 2-amino-N-methylacetamide hydrochloride
Structural Features
The compound consists of a glycine residue with a methylamide function, forming a peptide-like structure. The presence of the hydrochloride salt significantly affects its properties compared to the free base. The parent compound (2-amino-N-methylacetamide) has a molecular formula of C₃H₈N₂O with a molecular weight of 88.11 g/mol . The addition of HCl forms the stable salt with improved handling characteristics for laboratory and industrial applications.
Physical and Chemical Properties
2-Amino-N-methylacetamide hydrochloride appears as a white to off-white crystalline powder with distinct physical and chemical characteristics that determine its behavior in various applications.
Physical Properties
Table 2 summarizes the key physical properties of the compound:
Property | Value |
---|---|
Physical State | White to off-white powder or crystals |
Melting Point | 154-156°C |
Density (Parent Compound) | 1.0±0.1 g/cm³ |
Boiling Point (Parent Compound) | 275.6±23.0°C at 760 mmHg |
Flash Point (Parent Compound) | 120.5±22.6°C |
Appearance | Crystalline solid |
Table 2: Physical properties of 2-amino-N-methylacetamide hydrochloride and its parent compound
Chemical Properties and Reactivity
The compound contains multiple functional groups that contribute to its chemical reactivity:
-
The primary amine group (-NH₂) serves as a nucleophilic center for various chemical reactions.
-
The amide functionality (-NHCH₃) provides hydrogen bonding capabilities.
-
The hydrochloride salt form enhances water solubility compared to the free base.
These properties make it a versatile building block in organic synthesis, particularly in peptide chemistry and pharmaceutical development.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) data provides valuable information for structural confirmation:
The ¹H NMR spectrum (300MHz, CDCl₃) shows characteristic peaks at:
-
δ 2.84 (hydrogens of the methyl group attached to nitrogen)
-
δ 3.50 (hydrogens on the methylene group)
This spectral data is essential for quality control and verification during synthesis and purification processes.
Synthesis and Production Methods
Several synthetic routes can be employed to produce 2-amino-N-methylacetamide hydrochloride, with varying levels of efficiency and yield.
Laboratory Scale Synthesis
The compound can be synthesized through a protection-deprotection strategy starting from glycine derivatives:
-
Protection of the amino group of glycine methyl ester hydrochloride using tert-butyloxycarbonyl (Boc) protecting group.
-
Reaction with methylamine to form the methylamide derivative.
-
Deprotection of the amino group.
-
Formation of the hydrochloride salt.
This synthetic pathway provides good yields with relatively simple starting materials and reaction conditions .
Industrial Scale Production
For larger scale production, optimized processes have been developed focusing on cost-effectiveness and efficiency:
-
Direct amidation of protected glycine derivatives with methylamine.
-
One-pot deprotection and salt formation.
-
Crystallization techniques for purification.
Industrial production methods typically achieve yields exceeding 90% with high purity levels (>97%) .
Applications and Uses
2-Amino-N-methylacetamide hydrochloride finds diverse applications across multiple scientific and industrial domains.
Pharmaceutical Applications
In pharmaceutical research and development, the compound serves several important functions:
-
Building block for peptide synthesis and peptidomimetics
-
Intermediate in the synthesis of active pharmaceutical ingredients (APIs)
-
Functional group for improving pharmacokinetic properties of drug candidates
The compound's pharmaceutical relevance is further supported by its physicochemical properties that impact drug development:
Parameter | Value | Significance |
---|---|---|
TPSA | 55.12 Ų | Moderate membrane permeability |
GI Absorption | High | Potential oral bioavailability |
BBB Permeant | No | Limited central nervous system exposure |
Log P | -0.58 (consensus) | Hydrophilic character |
Table 3: Pharmacologically relevant properties of 2-amino-N-methylacetamide hydrochloride
Chemical Research Applications
The compound serves as an important research tool in various chemical investigations:
-
Model compound for studying amide bond formation and reactivity
-
Substrate for enzyme-catalyzed reactions
-
Standard for analytical method development
-
Starting material for the synthesis of more complex molecules
Hazard Statement | Code | Classification |
---|---|---|
Harmful if swallowed | H302 | Acute toxicity, oral, Category 4 |
Causes skin irritation | H315 | Skin corrosion/irritation, Category 2 |
Causes serious eye irritation | H319 | Serious eye damage/eye irritation, Category 2A |
May cause respiratory irritation | H335 | Specific target organ toxicity, single exposure, Category 3 |
Table 4: GHS hazard classifications for 2-amino-N-methylacetamide hydrochloride
Current Research and Future Perspectives
Recent scientific investigations continue to explore new applications and properties of 2-amino-N-methylacetamide hydrochloride.
Medicinal Chemistry Applications
The compound's potential in drug discovery is being investigated in several areas:
-
As a precursor for antidiabetic agents
-
In the development of enzyme inhibitors
-
For improving drug delivery systems
The relatively simple structure combined with multiple functional groups makes it an attractive scaffold for medicinal chemistry research .
Analytical Developments
Recent analytical techniques have improved the characterization and purity assessment of 2-amino-N-methylacetamide hydrochloride:
-
Advanced chromatographic methods for impurity profiling
-
Mass spectrometry techniques for structural confirmation
-
Predictive collision cross-section values for improved identification:
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]⁺ | 105.06586 | 119.2 |
[M+Na]⁺ | 127.04780 | 126.8 |
[M+NH₄]⁺ | 122.09240 | 126.1 |
Table 5: Predicted collision cross-section values for the parent compound
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume